molecular formula C6H7NO2 B6150855 2-cyano-2-cyclopropylacetic acid CAS No. 42392-66-5

2-cyano-2-cyclopropylacetic acid

Cat. No.: B6150855
CAS No.: 42392-66-5
M. Wt: 125.1
InChI Key:
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Description

2-Cyano-2-cyclopropylacetic acid is an organic compound with the molecular formula C6H7NO2. It is characterized by a cyano group (-CN) attached to a cyclopropyl ring, which is in turn connected to an acetic acid moiety. This compound is of interest in various scientific fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-2-cyclopropylacetic acid typically involves the reaction of cyclopropylacetic acid with a cyano group donor under controlled conditions. One common method is the cyanoethylation of cyclopropylacetic acid using a cyanoethylating agent such as cyanomethyl ester in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where precise temperature and pressure control are maintained to ensure high yield and purity. The use of catalysts and continuous flow processes can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-2-cyclopropylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the cyano group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as ammonia or amines can replace the cyano group.

Major Products Formed:

  • Oxidation: The major product is cyclopropylacetic acid.

  • Reduction: The major product is cyclopropylamine.

  • Substitution: The major products are cyclopropylamides or cyclopropylcarboxamides.

Scientific Research Applications

2-Cyano-2-cyclopropylacetic acid has various applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.

  • Biology: It can be used as a probe in biological studies to understand the role of cyclopropyl groups in biological molecules.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-cyano-2-cyclopropylacetic acid exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2-Cyano-2-cyclopropylacetic acid is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other similar compounds. Some similar compounds include:

  • Cyanoacetic acid: Lacks the cyclopropyl group.

  • Cyclopropylacetic acid: Lacks the cyano group.

  • 2-Cyanoacetic acid: Similar cyano group but different backbone structure.

Properties

CAS No.

42392-66-5

Molecular Formula

C6H7NO2

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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